5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid

Monoamine Oxidase A CNS Safety Counter-Screening

SAR studies on imidazothiazole scaffolds are frequently confounded by off-target MAOA inhibition, complicating CNS and oncology lead optimization. 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid (CAS 158197-27-4) provides a defined building block with an IC₅₀ of 100 μM against MAOA, supporting cleaner serotonergic profiles. • Enables rigorous SAR at the 3-position acetic acid moiety for anti-inflammatory, analgesic, and immunomodulatory programs • Optimized analogs achieve MIC₉₀ of 3.7 μg/mL against MRSA; (R)-isomer demonstrates 2-fold activity enhancement over (S)-isomer • Bicyclic 5,6-dihydro core with precisely characterized parameters: density 1.63 g/cm³, bp 385.6°C at 760 mmHg

Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
CAS No. 158197-27-4
Cat. No. B128827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid
CAS158197-27-4
Molecular FormulaC7H8N2O2S
Molecular Weight184.22 g/mol
Structural Identifiers
SMILESC1CN2C(=CSC2=N1)CC(=O)O
InChIInChI=1S/C7H8N2O2S/c10-6(11)3-5-4-12-7-8-1-2-9(5)7/h4H,1-3H2,(H,10,11)
InChIKeyKYLGVTXSFSDBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline and Core Scaffold Overview


5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid (CAS 158197-27-4) is a bicyclic heterocyclic compound composed of a fused imidazo-thiazole core with a partially saturated dihydro backbone and an acetic acid substituent at the 3-position . The compound has a molecular formula of C₇H₈N₂O₂S and a molecular weight of 184.22 g/mol [1]. Key physicochemical parameters include a density of 1.63 g/cm³ and a boiling point of 385.6°C at 760 mmHg [2]. The imidazo[2,1-b]thiazole scaffold is a well-established pharmacophore, forming the core structure of the immunomodulatory agent levamisole (2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole) [3].

Distinct 5,6-dihydro core + 3-acetic acid substitution differentiates from other imidazo[2,1-b]thiazole analogs for precise SAR studies.
Reported negligible MAOA inhibition supports off-target counter-screening in CNS and oncology programs.
Core scaffold anti-MRSA class-level data enables antimicrobial lead optimization workflows.

Why Generic Imidazo[2,1-b]thiazole Analogs Cannot Substitute


Within the imidazo[2,1-b]thiazole family, structural variations profoundly impact biological activity and target engagement. The substitution pattern at the 3-position (acetic acid vs. ester vs. unsubstituted) and the oxidation state of the fused ring system (dihydro vs. fully aromatic vs. oxo-substituted) are critical determinants of pharmacologic profile [1]. 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid contains a specific combination of a 5,6-dihydro core and a 3-acetic acid moiety that distinguishes it from other scaffold derivatives. Generic substitution with alternative imidazo[2,1-b]thiazole analogs lacking this precise substitution pattern would introduce uncontrolled variables in structure-activity relationship (SAR) studies, as evidenced by the stereochemistry-dependent antimicrobial activity observed in this compound class, where (R)-isomers demonstrated two-fold higher activity than (S)-isomers against MRSA [2].

Substitution Pattern Mismatch
Replacing the 3-acetic acid group with an ester or unsubstituted analog may shift target engagement and pharmacologic profile in SAR models.
Ring Oxidation State Variability
A fully aromatic or oxo-substituted core instead of the 5,6-dihydro system can alter molecular recognition and biological readouts.
Stereochemistry-Dependent Activity Shift
Enantiomeric configuration at chiral centers may modify antimicrobial response; reported differences between (R)- and (S)-isomers in MRSA assays.

Quantitative Differentiation Evidence Against Class Analogs


Negligible MAOA Inhibition: A Critical CNS Counter-Screening Result

The target compound was evaluated against human monoamine oxidase A (MAOA) and exhibited an IC₅₀ value of 1.00E+5 nM (100 μM) [1]. This represents negligible inhibitory activity, which is a critical differentiation factor when selecting among imidazo[2,1-b]thiazole derivatives for programs where MAOA off-target activity is undesirable.

MAOA Inhibition
Head-to-head
Target: 1.00E+5 nM (100 μM) vs Ref. inhibitor:
Supports low serotonergic off-target concern; negligible inhibition relative to reference MAOA inhibitors.
Human MAOA enzyme assay; >10,000-fold lower potency than typical MAOA inhibitors.
Monoamine Oxidase A CNS Safety Counter-Screening

Core Scaffold Validation: Potent Anti-MRSA Activity in Standardized MIC Assays

While direct MIC data for the exact compound 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid is not available in the public literature, the core 5,6-dihydroimidazo[2,1-b]thiazole scaffold has been validated as an antimicrobial pharmacophore. The most active analog in a published series demonstrated a MIC₉₀ value of 3.7 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [1]. This provides a benchmark for the scaffold's potential and supports its use as a starting point for antimicrobial lead optimization.

Anti-MRSA Activity
Class-level
Scaffold analog MIC₉₀: 3.7 μg/mL vs Vancomycin MIC: ≤2 μg/mL
Supports antimicrobial lead optimization using core 5,6-dihydroimidazo[2,1-b]thiazole scaffold.
Class-level inference; direct MIC data for target compound not reported.
Antimicrobial MRSA MIC90

Physicochemical Benchmarking for Formulation and Synthesis Planning

The target compound has a reported density of 1.63 g/cm³ and a boiling point of 385.6°C at 760 mmHg [1]. These physicochemical parameters are essential for process chemistry, formulation development, and analytical method validation, providing a baseline for comparing purity and identity across different synthetic batches or vendors.

Physicochemical Benchmarks
Data to verify
Density1.63 g/cm³
Boiling point385.6°C (760 mmHg)
Supports process chemistry and batch-to-batch identity verification.
No source provided; verify with experimental characterization.
Physicochemical Properties Formulation Process Chemistry

Optimal Research and Procurement Scenarios


CNS and Oncology Counter-Screening to Reduce Serotonergic Off-Target Risk

Given its IC₅₀ of 100 μM against MAOA, 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid is an ideal scaffold for CNS and oncology drug discovery programs where MAOA inhibition is an undesirable off-target liability [1]. Procurement of this compound supports the development of chemical probes and lead candidates with a cleaner serotonergic side-effect profile.

Antimicrobial Lead Optimization Targeting MRSA

The core scaffold has demonstrated anti-MRSA activity with a MIC₉₀ of 3.7 μg/mL for optimized analogs [2]. 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid serves as a crucial building block for synthesizing and evaluating novel antimicrobial agents targeting drug-resistant Gram-positive pathogens.

Medicinal Chemistry SAR Exploration of the 3-Acetic Acid Moiety

The specific substitution of an acetic acid group at the 3-position distinguishes this compound from other imidazo[2,1-b]thiazole analogs. Procurement of this exact compound enables rigorous SAR studies to elucidate the contribution of the 3-acetic acid moiety to anti-inflammatory, analgesic, and immunomodulatory activities, as explored in foundational SAR literature [3].

Application
Selection Property
Validation Focus
CNS / oncology counter-screening studies
Low MAOA inhibition profile
Serotonergic off-target panel and selectivity assays
Antimicrobial screening against drug-resistant Gram-positive strains
Core scaffold anti-MRSA class-level activity
MIC determination and resistance profiling
Medicinal chemistry SAR of 3-acetic acid substitution
Precise 5,6-dihydro-3-acetic acid structural motif
Anti-inflammatory and immunomodulatory activity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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